Z-Gly-OSu, also known as N-[(benzyloxy)carbonyl]glycyl-O-succinimide, is a peptide derivative characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to a glycine residue with an activated succinimide group. This compound is utilized extensively in peptide synthesis and bioconjugation due to its ability to facilitate the coupling of peptides and proteins. The molecular formula of Z-Gly-OSu is C₁₄H₁₄N₂O₆, and it has a molecular weight of 306.27 g/mol .
Z-Gly-OSu is primarily recognized for its role in facilitating bioconjugation reactions. It acts as a coupling reagent that allows for the formation of stable amide bonds between peptides and proteins. This property makes it valuable in the development of peptide-based therapeutics and vaccines. Additionally, its ability to activate carboxylic acids enhances its utility in various biochemical applications .
The synthesis of Z-Gly-OSu typically involves several steps:
Automated peptide synthesizers are often employed in industrial settings to enhance efficiency and precision during synthesis .
Z-Gly-OSu has several important applications:
Research indicates that Z-Gly-OSu effectively interacts with various amino acids and peptide sequences, enhancing its utility in bioconjugation. Its ability to form stable linkages allows for the development of complex biomolecular constructs, which are essential for drug delivery systems and vaccine development .
Compound Name | Structure Type | Unique Features |
---|---|---|
Z-Gly-gly-gly-OH | Tripeptide | Contains three glycine residues; simpler structure than Z-Gly-OSu. |
Z-Gly-gly-OH | Dipeptide | Two glycine residues; less flexible than Z-Gly-OSu. |
Z-Gly-OH | Monopeptide | Single glycine residue; limited application scope compared to Z-Gly-OSu. |
Z-Gly-OSu stands out due to its unique combination of the benzyloxycarbonyl protecting group and the activated succinimide functionality, which allows it to serve dual roles in both protection and activation during peptide synthesis. Its tetrapeptide structure provides greater flexibility and versatility compared to shorter peptides, making it particularly valuable for complex bioconjugation reactions .